4-Methyl 2-(2-methyl-2-propanyl) (2S,4S,5R)-2-isobutyl-5-(1,3-thiazol-2-yl)-2,4-pyrrolidinedicarboxylate
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Overview
Description
4-Methyl 2-(2-methyl-2-propanyl) (2S,4S,5R)-2-isobutyl-5-(1,3-thiazol-2-yl)-2,4-pyrrolidinedicarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a pyrrolidine ring and a thiazole moiety, suggests it may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl 2-(2-methyl-2-propanyl) (2S,4S,5R)-2-isobutyl-5-(1,3-thiazol-2-yl)-2,4-pyrrolidinedicarboxylate typically involves multi-step organic reactions. The starting materials and reagents used in these reactions can vary, but common steps may include:
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the thiazole moiety via condensation reactions.
- Functional group modifications to introduce the isobutyl and methyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methyl 2-(2-methyl-2-propanyl) (2S,4S,5R)-2-isobutyl-5-(1,3-thiazol-2-yl)-2,4-pyrrolidinedicarboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: Replacement of one functional group with another, which can modify the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: As a candidate for drug development, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl 2-(2-methyl-2-propanyl) (2S,4S,5R)-2-isobutyl-5-(1,3-thiazol-2-yl)-2,4-pyrrolidinedicarboxylate would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Methyl 2-(2-methyl-2-propanyl) (2S,4S,5R)-2-isobutyl-5-(1,3-thiazol-2-yl)-2,4-pyrrolidinedicarboxylate may include other pyrrolidine derivatives or thiazole-containing compounds. Examples could be:
- Pyrrolidine-2,4-dicarboxylates
- Thiazole-2-carboxylates
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C18H28N2O4S |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-O-tert-butyl 4-O-methyl 2-(2-methylpropyl)-5-(1,3-thiazol-2-yl)pyrrolidine-2,4-dicarboxylate |
InChI |
InChI=1S/C18H28N2O4S/c1-11(2)9-18(16(22)24-17(3,4)5)10-12(15(21)23-6)13(20-18)14-19-7-8-25-14/h7-8,11-13,20H,9-10H2,1-6H3 |
InChI Key |
ZQGYUBAOIKVNTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(CC(C(N1)C2=NC=CS2)C(=O)OC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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